molecular formula C8H5N3O3 B6258929 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid CAS No. 68786-52-7

4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid

Cat. No.: B6258929
CAS No.: 68786-52-7
M. Wt: 191.14 g/mol
InChI Key: SANWBBCFUZNWLR-UHFFFAOYSA-N
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Description

4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that features a fused pyrimidine and pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a scaffold for the development of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3-aminopyridazines with suitable carbonyl compounds, followed by cyclization and oxidation steps . The reaction conditions often involve heating under reflux in solvents like pyridine or dimethylformamide (DMF) .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structure allows for diverse functionalization and the potential to interact with multiple biological targets, making it a valuable scaffold in drug discovery .

Properties

CAS No.

68786-52-7

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

4-oxopyrimido[1,2-b]pyridazine-3-carboxylic acid

InChI

InChI=1S/C8H5N3O3/c12-7-5(8(13)14)4-9-6-2-1-3-10-11(6)7/h1-4H,(H,13,14)

InChI Key

SANWBBCFUZNWLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=O)N2N=C1)C(=O)O

Purity

95

Origin of Product

United States

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